An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)aniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-((4-Chlorophenyl)thio)aniline: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((4-Chlorophenyl)thio)aniline, detailed synthesis protocols, and its applications as a key intermediate in the fields of medicinal chemistry, materials science, and industrial chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
Core Chemical and Physical Properties
4-((4-Chlorophenyl)thio)aniline, a diaryl thioether, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. Its core structure consists of an aniline ring linked to a 4-chlorophenyl group through a sulfur atom.
Table 1: Physicochemical Properties of 4-((4-Chlorophenyl)thio)aniline
| Property | Value | Source |
| CAS Number | 32631-29-1 | [1] |
| Molecular Formula | C₁₂H₁₀ClNS | [1] |
| Molecular Weight | 235.73 g/mol | [1] |
| Boiling Point | 420.1 °C at 760 mmHg | [2] |
| Density | 1.31 g/cm³ | [2] |
| XLogP3 | 3.5 | [1] |
| IUPAC Name | 4-((4-chlorophenyl)thio)aniline | [1] |
Synthesis Methodologies
The synthesis of 4-((4-Chlorophenyl)thio)aniline is typically achieved through cross-coupling reactions that form the key carbon-sulfur bond. The two most prevalent and effective methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).
Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, thioethers, and amines.[3] In the context of synthesizing 4-((4-Chlorophenyl)thio)aniline, this reaction involves the copper-catalyzed coupling of an aryl halide with a thiophenol derivative.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 4-((4-Chlorophenyl)thio)aniline.
Detailed Experimental Protocol:
This protocol is based on established procedures for Ullmann-type couplings.[4]
-
Reaction Setup: In a dry Schlenk tube, combine 4-aminothiophenol (1.0 mmol, 1.0 equiv), 1-bromo-4-chlorobenzene (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).
-
Addition of Base and Solvent: To the reaction mixture, add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv) and 5 mL of anhydrous toluene.
-
Reaction Execution: The reaction mixture is stirred vigorously at 110 °C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction and Purification: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired 4-((4-Chlorophenyl)thio)aniline.
Causality Behind Experimental Choices:
-
Catalyst System: Copper(I) iodide is a commonly used and effective catalyst for Ullmann couplings. The addition of a ligand, such as the readily available and inexpensive amino acid L-proline, can significantly accelerate the reaction rate and improve yields, allowing for milder reaction conditions.[5]
-
Base and Solvent: Potassium carbonate is a suitable base for this transformation, facilitating the deprotonation of the thiophenol. Toluene is an appropriate non-polar solvent that allows for the necessary reaction temperature to be reached.[6]
-
Aryl Halide: While aryl iodides are typically more reactive in Ullmann couplings, the corresponding aryl bromide is also a viable and more cost-effective option. The presence of an electron-withdrawing group on the aryl halide can enhance its reactivity.[6]
Nucleophilic Aromatic Substitution (SNAr)
An alternative synthetic route is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method is particularly effective when one of the aromatic rings is activated by an electron-withdrawing group.
Spectroscopic Characterization
The structural confirmation of 4-((4-Chlorophenyl)thio)aniline relies on a combination of spectroscopic techniques. While specific peak data is proprietary to spectral databases, the expected spectral characteristics are outlined below.
Table 2: Expected Spectroscopic Data for 4-((4-Chlorophenyl)thio)aniline
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The protons on the aniline ring will be upfield compared to those on the chlorophenyl ring due to the electron-donating effect of the amino group. The N-H protons of the aniline will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-150 ppm region. The carbon attached to the amino group will be significantly shielded, while the carbon attached to the sulfur atom will be deshielded. |
| FT-IR (KBr Pellet) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹). |
| Mass Spectrometry (GC-MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁷Cl) will also be present. |
Applications in Research and Development
4-((4-Chlorophenyl)thio)aniline is a versatile intermediate with applications spanning multiple industries.
Medicinal Chemistry and Drug Discovery
The diaryl thioether scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. 4-((4-Chlorophenyl)thio)aniline serves as a key precursor for the synthesis of novel therapeutic agents. For instance, diaryl thioether derivatives have been investigated for their antiestrogenic activity, suggesting potential applications in the development of treatments for hormone-dependent cancers.[1] The thiophene moiety, a related sulfur-containing heterocycle, is present in numerous FDA-approved drugs, highlighting the importance of sulfur-containing aromatic compounds in drug design.[7] The aniline substructure is also a common feature in many pharmaceuticals.
Materials Science and Organic Electronics
The unique electronic properties of diaryl thioethers make them attractive candidates for applications in materials science, particularly in the field of organic electronics.[8] These compounds can be incorporated into larger conjugated systems to create organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[2] The ability to tune the electronic properties of the molecule through substitution on the aromatic rings makes 4-((4-Chlorophenyl)thio)aniline a valuable building block for the rational design of new functional materials.
Industrial Chemistry
Beyond specialized applications, 4-((4-Chlorophenyl)thio)aniline is utilized as an intermediate in the synthesis of dyes and pigments for textiles, plastics, and inks.[2] It also finds use in the agrochemical industry as a precursor for the development of pesticides and herbicides.[2]
Safety and Handling
4-((4-Chlorophenyl)thio)aniline is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
4-((4-Chlorophenyl)thio)aniline is a valuable and versatile chemical intermediate with a broad range of applications. Its synthesis, primarily through Ullmann condensation, is well-established, and its unique chemical properties make it a key building block for the development of new pharmaceuticals, advanced materials, and industrial chemicals. This guide provides a solid foundation for researchers and developers looking to incorporate this compound into their synthetic strategies.
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